molecular formula C15H18N4O4S B2870378 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole CAS No. 926240-55-3

3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole

Cat. No.: B2870378
CAS No.: 926240-55-3
M. Wt: 350.39
InChI Key: CELRMDRRDPUSEC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is a nitro-substituted pyrazole derivative with a pyrrolidine sulfonyl group at the para position of the phenyl ring. Its molecular formula is C₁₅H₁₈N₄O₄S, and it features a pyrazole core substituted with methyl groups at positions 3 and 5, a nitro group at position 2, and a pyrrolidine sulfonyl moiety at position 4 of the attached phenyl ring . The compound’s SMILES string (CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-])C) and InChIKey (CELRMDRRDPUSEC-UHFFFAOYSA-N) confirm its structural uniqueness .

Properties

IUPAC Name

3,5-dimethyl-1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-9-12(2)18(16-11)14-6-5-13(10-15(14)19(20)21)24(22,23)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRMDRRDPUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the pyrrolidine-1-sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Notes

  • Availability : The target compound is listed as discontinued by CymitQuimica, limiting its accessibility for further research .

Biological Activity

3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3,5-dimethyl-1H-pyrazole involves the coupling of various precursors, including sulfonamide derivatives. The compound is synthesized through an exothermic reaction using pentane-2,4-dione and hydrazine hydrate in methanol under controlled conditions . The resulting product is characterized using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas:

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against cancer cell lines. For instance, it has been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound did not demonstrate cytotoxicity at certain concentrations, it effectively inhibited cell proliferation with an IC50 value that suggests moderate potency .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including the targeted compound, possess notable anti-inflammatory effects. In a study examining various pyrazole compounds, the derivative showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3,5-Dimethyl-Pyrazole61–85%76–93%
Dexamethasone76%86%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including E. coli and S. aureus. The presence of a pyrrolidine moiety enhances its antimicrobial activity .

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives:

  • Anticancer Activity : A study highlighted the synthesis of a series of pyrazole derivatives where one compound exhibited promising anticancer activity against multiple cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : In animal models, compounds similar to 3,5-dimethyl-pyrazole were tested for their ability to reduce paw edema induced by carrageenan. Results showed a significant reduction in edema compared to control groups, indicating strong anti-inflammatory potential .
  • Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of COX enzymes by this class of compounds. The derivative demonstrated selective COX-2 inhibition with a favorable safety profile in preliminary toxicity assessments .

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